(R)-2-(1-Amino-2-hydroxyethyl)-3-chlorophenol
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Overview
Description
2-[(1R)-1-Amino-2-hydroxyethyl]-3-chlorophenol is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-Amino-2-hydroxyethyl]-3-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-Amino-2-hydroxyethyl]-3-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(1R)-1-Amino-2-oxoethyl]-3-chlorophenol.
Reduction: Formation of 2-[(1R)-1-Aminoethyl]-3-chlorophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(1R)-1-Amino-2-hydroxyethyl]-3-chlorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-Amino-2-hydroxyethyl]-3-chlorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chlorine atom may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(1R)-1-Amino-2-hydroxyethyl]phenol: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-Chlorophenol: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
2-Amino-3-chlorophenol: Similar structure but different positioning of functional groups, leading to different chemical properties.
Uniqueness
2-[(1R)-1-Amino-2-hydroxyethyl]-3-chlorophenol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10ClNO2 |
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Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-5-2-1-3-7(12)8(5)6(10)4-11/h1-3,6,11-12H,4,10H2/t6-/m0/s1 |
InChI Key |
FHGLTDXAHVYWPL-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@H](CO)N)O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)O |
Origin of Product |
United States |
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